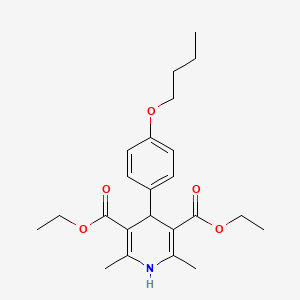
diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Descripción general
Descripción
Diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP belongs to the family of pyridine-based compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its relative ease of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is in the development of new drugs based on the structure of this compound. Another area of interest is in the further elucidation of its mechanism of action. Additionally, studies could be conducted to determine the optimal conditions for the use of this compound in various applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
In conclusion, this compound is a pyridine-based compound that has been extensively studied for its potential applications in scientific research. Its ease of synthesis and range of potential applications make it an attractive compound for further study. While its mechanism of action is not yet fully understood, studies have suggested that it may have significant therapeutic potential in the treatment of various diseases and disorders.
Aplicaciones Científicas De Investigación
Diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been widely used in scientific research due to its potential applications in various fields. One of the most significant areas of research is in the development of new drugs. This compound has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO5/c1-6-9-14-29-18-12-10-17(11-13-18)21-19(22(25)27-7-2)15(4)24-16(5)20(21)23(26)28-8-3/h10-13,21,24H,6-9,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOMYKGNURHADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)thio]-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3947108.png)
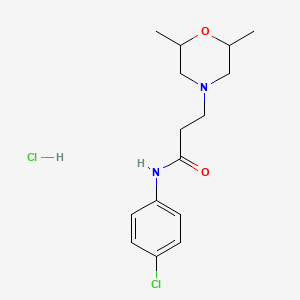
![N-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3947123.png)
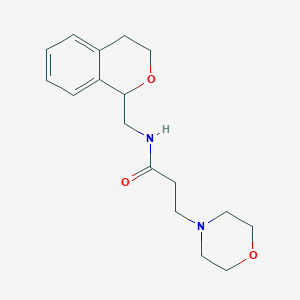

![3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B3947143.png)
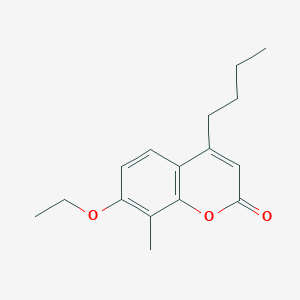
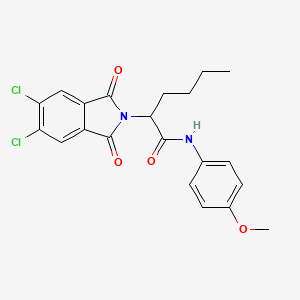
![2-[2-(dimethylamino)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B3947179.png)

![2-(benzoylamino)-N-{2-[(2-furylmethyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B3947195.png)

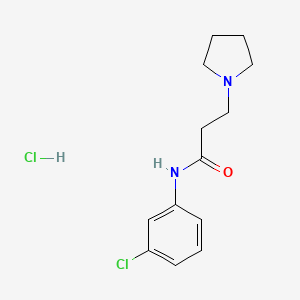
![N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947214.png)